molecular formula C21H19NO2 B4177052 2-(4-biphenylyloxy)-N-phenylpropanamide

2-(4-biphenylyloxy)-N-phenylpropanamide

Cat. No. B4177052
M. Wt: 317.4 g/mol
InChI Key: IQCQGCTWMYUXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-phenylpropanamide, also known as Bisphenol A (BPA), is an organic synthetic compound that is widely used in the production of polycarbonate plastics and epoxy resins. It is also found in many consumer products such as food packaging, water bottles, and medical devices. BPA has been a topic of controversy due to its potential adverse effects on human health and the environment.

Mechanism of Action

BPA binds to estrogen receptors in the body, which can activate or inhibit certain biological processes. It can also interfere with the production and regulation of hormones, leading to potential adverse health effects.
Biochemical and Physiological Effects:
Studies have shown that exposure to BPA can lead to a range of health effects, including developmental and reproductive abnormalities, obesity, diabetes, and cancer. It has also been linked to cardiovascular disease, neurobehavioral disorders, and immune system dysfunction.

Advantages and Limitations for Lab Experiments

BPA is widely used in laboratory experiments as a reference compound for testing the estrogenic activity of other chemicals. However, its use is limited by its potential to interfere with experimental results and the need for careful handling to avoid contamination.

Future Directions

There is a need for further research into the potential health effects of BPA and its alternatives. This includes the development of safer and more sustainable alternatives to BPA in consumer products and the identification of biomarkers for assessing exposure to BPA. Additionally, more research is needed to understand the mechanisms of action of BPA and its potential interactions with other chemicals in the environment.
In conclusion, BPA is a widely used compound that has been linked to potential adverse health effects. Further research is needed to fully understand its impact on human health and the environment, and to develop safer alternatives.

Scientific Research Applications

BPA has been extensively studied for its potential health effects. It has been found to have estrogenic activity, which means it can mimic the effects of estrogen in the body. This has raised concerns about its potential to disrupt the endocrine system and affect reproductive health.

properties

IUPAC Name

N-phenyl-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-16(21(23)22-19-10-6-3-7-11-19)24-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2-16H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCQGCTWMYUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yloxy)-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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